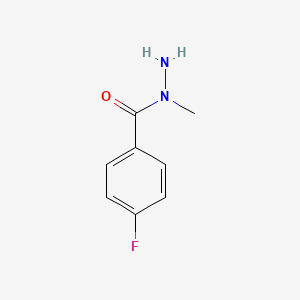
4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline
Descripción general
Descripción
The compound “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The ethyl group and the fluoroaniline moiety could contribute to the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would likely be influenced by the piperidine ring and the fluoroaniline group. These components could impact the compound’s conformation, stereochemistry, and electronic structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would likely be influenced by factors such as the electron-donating ethyl group and the electron-withdrawing fluoro group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the compound .Aplicaciones Científicas De Investigación
Dopamine and Serotonin Receptor Affinity
A study by Perregaard et al. (1992) explored a series of compounds including 1-(4-fluorophenyl)-1H-indoles with various substitutions, showing potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. This work highlighted the potential of such compounds in the field of neuropharmacology, particularly in the context of serotonin and dopamine receptor interactions (Perregaard, J., Arnt, J., Bogeso, K., Hyttel, J., Sanchez, C., 1992).
Serotonin 5-HT2 Antagonism
Another study by Andersen et al. (1992) investigated substituted 3-(4-fluorophenyl)-1H-indoles, demonstrating their high affinity and selectivity for 5-HT2 receptors over dopamine D2 receptors. These findings are significant for developing selective serotonin receptor antagonists (Andersen, K., Perregaard, J., Arnt, J., Nielsen, J., Begtrup, M., 1992).
GPIIb/IIIa Integrin Antagonism
A compound developed by Hayashi et al. (1998), featuring a piperidine structure, showed promise as a potent and orally active fibrinogen receptor antagonist. This compound, characterized by a trisubstituted beta-amino acid residue, suggests applications in antithrombotic treatment (Hayashi, Y., Katada, J., Harada, T., Tachiki, A., Iijima, K., Takiguchi, Y., Muramatsu, M., Miyazaki, H., Asari, T., Okazaki, T., Sato, Y., Yasuda, E., Yano, M., Uno, I., Ojima, I., 1998).
Synthesis and Metabolic Studies
Nakatsuka et al. (1981) synthesized a neuroleptic agent using a process that included the synthesis of a piperidino compound. This study provides insights into the synthetic routes and metabolic applications of such compounds in neuroleptic drugs (Nakatsuka, I., Kawahara, K., Yoshitake, A., 1981).
Serotonin 1A Receptors in Alzheimer's Disease
Kepe et al. (2006) utilized a molecular imaging probe with a piperazinyl structure to study serotonin 1A receptor densities in Alzheimer's disease patients. This research has implications for understanding the role of serotonin receptors in neurodegenerative diseases (Kepe, V., Barrio, J., Huang, S., Ercoli, L., Siddarth, P., Shoghi-Jadid, K., Cole, G., Satyamurthy, N., Cummings, J., Small, G., Phelps, M., 2006).
Antimicrobial Activities
Kumar et al. (2016) synthesized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, demonstrating its potential antimicrobial properties. This research contributes to the development of new antimicrobial agents (Kumar, A., Kumara, K., Lokanath, N., Kumar, K., Prabhuswamy, M., 2016).
Dopamine Transporter Binding
Prisinzano et al. (2002) studied piperidine derivatives for their binding ability to the dopamine transporter. Their research provides valuable insights into the development of therapeutic agents targeting the dopamine system (Prisinzano, T., Greiner, E., Johnson, E., Dersch, C., Marcus, J., Partilla, J., Rothman, R., Jacobson, A., Rice, K., 2002).
Antibacterial Agents
Matsumoto et al. (1984) synthesized a series of compounds with variations in substituents, including piperazinyl groups, showing potent antibacterial activity. This highlights the role of such compounds in the development of new antibacterial agents (Matsumoto, J., Miyamoto, T., Minamida, A., Nishimura, Y., Egawa, H., Nishimura, H., 1984).
Quantum Chemical and Molecular Dynamic Simulation Studies
Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including their application in corrosion inhibition of iron. This study extends the application of piperidine derivatives to materials science (Kaya, S., Guo, L., Kaya, C., Tüzün, B., Obot, I., Touir, R., Islam, N., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would likely depend on its potential applications. If the compound shows promise in areas such as pharmaceuticals or materials science, further studies could be conducted to optimize its properties and evaluate its performance .
Propiedades
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOAUFOHKUWRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253860 | |
| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | |
CAS RN |
1094863-26-9 | |
| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094863-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)







![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)


![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)

